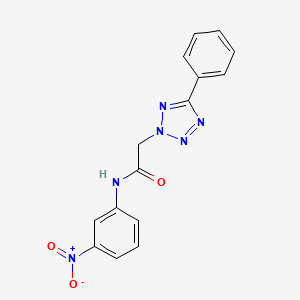![molecular formula C13H18N2O2 B3892980 N-[4-(propionylamino)phenyl]butanamide](/img/structure/B3892980.png)
N-[4-(propionylamino)phenyl]butanamide
Overview
Description
N-[4-(propionylamino)phenyl]butanamide, commonly known as PB-22, is a synthetic cannabinoid that belongs to the class of designer drugs. PB-22 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. PB-22 has gained popularity in recent years due to its high potency and availability in the market.
Mechanism of Action
PB-22 exerts its effects by binding to the CB1 receptor, which is found in the brain and other organs of the body. The CB1 receptor is responsible for regulating various physiological processes, including appetite, mood, and pain sensation. PB-22 activates the CB1 receptor, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects
PB-22 has been shown to have a range of biochemical and physiological effects. In animal studies, PB-22 has been shown to increase locomotor activity and induce hypothermia. PB-22 has also been shown to have analgesic properties, reducing pain sensitivity in animal models. Additionally, PB-22 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
PB-22 has several advantages for use in lab experiments. Its high potency and selectivity for the CB1 receptor make it a useful tool for studying the physiological effects of cannabinoid receptor activation. PB-22 is also relatively easy to synthesize, making it readily available for research purposes. However, PB-22 has several limitations. Its high potency and potential for abuse make it a controlled substance in many countries, limiting its availability for research purposes. Additionally, the psychoactive effects of PB-22 may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on PB-22. One area of interest is the development of PB-22 analogs with improved selectivity and potency for the CB1 receptor. Another area of interest is the investigation of PB-22 for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to elucidate the long-term effects of PB-22 use on the brain and other organs of the body.
Scientific Research Applications
PB-22 has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for the CB1 receptor make it a promising candidate for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. PB-22 has also been investigated for its potential use in pain management, as it has been shown to have analgesic properties.
properties
IUPAC Name |
N-[4-(propanoylamino)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-5-13(17)15-11-8-6-10(7-9-11)14-12(16)4-2/h6-9H,3-5H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVIQHVRRIKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-{2-chloro-4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3892901.png)
![2-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3892908.png)
![2-chloro-5-(5-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}-2-furyl)benzoic acid](/img/structure/B3892913.png)
![5-amino-3-{2-[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3892919.png)
![2-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892921.png)
![methyl 2-({[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B3892926.png)

![4-[1,3-dioxo-6-(1-piperidinyl)-1H-benzo[de]isoquinolin-2(3H)-yl]butanoic acid](/img/structure/B3892944.png)
![3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3892945.png)
![4-(4-bromophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone](/img/structure/B3892955.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B3892958.png)
![4-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3892972.png)
![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3892979.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3892992.png)